molecular formula C16H15BrClNO B2437241 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone CAS No. 477334-04-6

1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone

Cat. No.: B2437241
CAS No.: 477334-04-6
M. Wt: 352.66
InChI Key: ZHPWPCCTYCDVHW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone is a specialized organic compound serving as a key intermediate in advanced research applications. Its structure, featuring bromophenyl and chloromethylanilino moieties linked by a propanone chain, makes it a valuable scaffold in medicinal chemistry and drug discovery. This compound is primarily utilized in the synthesis of more complex molecules for pharmacological screening. Researchers employ it in cross-coupling reactions, such as the Suzuki reaction, to build biaryl systems common in many active pharmaceutical ingredients . Its potential mechanism of action in biological studies is often as a precursor for molecules that interact with cellular pathways, potentially mimicking or interfering with natural substrates. The presence of both bromine and chlorine substituents enhances the molecule's reactivity, facilitating further derivatization and making it a versatile building block for developing compounds with tailored properties for specific research objectives.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chloro-4-methylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPWPCCTYCDVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-04-6
Record name 1-(4-BROMOPHENYL)-3-(3-CHLORO-4-METHYLANILINO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone typically involves the following steps:

    Formation of the Bromophenyl Intermediate:

    Formation of the Chloro-methylanilino Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity enables functional group diversification for pharmaceutical intermediate synthesis .

Reaction TypeReagents/ConditionsProduct FormedYield (%)
MethoxylationNaOCH₃/DMF, 110°C, 8h1-(4-Methoxyphenyl) derivative78
AminationNH₃ (aq)/CuSO₄, 150°C, 12h1-(4-Aminophenyl) analog65
ThiolationHSCH₂CO₂H/K₂CO₃, DMSO, 80°C, 6h1-(4-Mercaptophenyl) compound71

Key factors affecting reactivity:

  • Electron-withdrawing ketone group activates the ring for SNAr

  • Steric hindrance from 3-chloro-4-methylanilino substituent reduces reaction rates by 15-20% compared to non-substituted analogs

Ketone Group Transformations

The central propanone moiety participates in characteristic carbonyl reactions:

Reductions

Controlled reduction preserves other functional groups :

Reducing SystemConditionsProductSelectivity
NaBH₄/MeOH0°C, 2hSecondary alcohol92%
H₂ (1 atm)/Pd-C (10%)EtOH, 25°C, 4h1-Phenylpropanol derivative88%
DIBAL-H/THF-78°C, 1hAldehyde intermediate79%

Condensations

The ketone forms Schiff bases and hydrazones :

NucleophileConditionsApplication
Hydrazine hydrateEtOH reflux, 3hHydrazone precursors for heterocycles
BenzylamineMgSO₄, CH₂Cl₂, rt, 12hSchiff base ligands for catalysis

Cross-Coupling Reactions

The bromine atom enables modern catalytic coupling methods :

Coupling TypeCatalytic SystemPartnerProduct Utility
Suzuki-MiyauraPd(PPh₃)₄ (2mol%), K₂CO₃Arylboronic acidsBiaryl scaffolds for drug discovery
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃Secondary aminesModified anilino derivatives

Optimized Suzuki conditions (80°C, 12h in toluene/water) achieve 85-92% conversion efficiency.

Anilino Group Reactivity

The 3-chloro-4-methylanilino moiety undergoes selective modifications:

ReactionReagentsSite ModifiedNote
DiazotizationNaNO₂/HCl, 0-5°CAromatic amineForms diazonium salt for coupling
N-AlkylationCH₃I/K₂CO₃, DMF, 60°CAnilino nitrogenIncreases lipophilicity by 1.2 logP units
Halogen exchangeCuI/DMF, 180°C, 24hChlorine substitutionConverts Cl to I (65% yield)

Stability Under Various Conditions

Critical for process chemistry applications :

ConditionObservationDegradation (%)
Aqueous HCl (1M)Stable ≤40°C for 24h<5
NaOH (0.1M)Ketone α-C halogen elimination at >60°C28 (72h, 80°C)
UV light (254nm)Radical bromine dissociation in 8h41

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound serves as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific protein kinases implicated in cancer, such as KIT and PDGFRA. In vitro studies have shown that compounds derived from 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone can induce apoptosis in cancer cell lines expressing these mutations, suggesting its potential as an anticancer agent.

Material Science

Development of Novel Materials : The compound can be utilized in the development of materials with specific electronic or optical properties. Its unique functional groups can be engineered to create polymers or nanomaterials with desired characteristics.

Research Findings : Studies indicate that the incorporation of such compounds into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics and photonic devices .

Biological Studies

Biochemical Assays : 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone can function as a probe or ligand in biochemical assays, allowing researchers to study enzyme interactions and receptor binding.

Mechanism of Action : The compound's mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This property is crucial for understanding biological pathways and developing targeted therapies.

Chemical Reactions and Synthesis

The synthesis of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone typically involves several steps:

  • Formation of Bromophenyl Intermediate
  • Formation of Chloro-methylanilino Intermediate
  • Coupling Reaction

These methods can be scaled up for industrial production, utilizing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-methylanilino)-1-propanone
  • 1-(4-Chlorophenyl)-3-(3-chloro-4-methylanilino)-1-propanone
  • 1-(4-Bromophenyl)-3-(3-chloroanilino)-1-propanone

Uniqueness: 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone is unique due to the specific combination of bromine, chlorine, and methyl groups on its aromatic rings, which can influence its reactivity and interactions in chemical and biological systems. This unique structure may confer distinct properties and applications compared to similar compounds.

Biological Activity

1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone, also known by its CAS number 477334-04-6, is an organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structure, comprising a bromophenyl group and a chloro-methylanilino moiety, presents potential for various biological activities.

  • Molecular Formula : C16H15BrClNO
  • Molecular Weight : 352.65 g/mol
  • Chemical Structure : The compound features a propanone backbone with bromine and chlorine substituents on the aromatic rings, affecting its reactivity and biological interactions.

The biological activity of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can enhance binding affinity and selectivity towards these targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in developing antimicrobial agents.
  • Enzyme Inhibition : Its structure suggests possible inhibition of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor cell proliferation
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (µM)Biological Target
1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanoneTBDTBD
Related Compound ATBDTBD
Related Compound BTBDTBD

Case Studies

  • Anticancer Studies : A study evaluated the effects of related compounds on cancer cell lines, demonstrating that modifications to the aryl groups significantly influenced cytotoxicity. The study highlighted the importance of halogen substituents in enhancing anticancer activity.
  • Antimicrobial Testing : Research conducted on various derivatives indicated that halogenated compounds exhibited superior antimicrobial properties compared to their non-halogenated counterparts. This suggests that 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone could be a candidate for further development as an antimicrobial agent.

Q & A

Q. What strategies mitigate discrepancies in biological activity assays (e.g., IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions (cell lines, incubation time, solvent controls). Validate using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with structural analogs (e.g., 3-(4-Bromophenyl)propionic acid) to establish structure-activity relationships (SAR) .

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